3-(Diethylamino)propyl 2-hydroxy-4-methoxybenzoate;hydrochloride
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Overview
Description
3-(Diethylamino)propyl 2-hydroxy-4-methoxybenzoate;hydrochloride is a chemical compound with the molecular formula C15H23NO4·HCl. It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylamino group, a hydroxy group, and a methoxybenzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diethylamino)propyl 2-hydroxy-4-methoxybenzoate;hydrochloride typically involves the esterification of 2-hydroxy-4-methoxybenzoic acid with 3-(diethylamino)propyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Diethylamino)propyl 2-hydroxy-4-methoxybenzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
3-(Diethylamino)propyl 2-hydroxy-4-methoxybenzoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the formulation of pharmaceuticals and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-(Diethylamino)propyl 2-hydroxy-4-methoxybenzoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, while the hydroxy and methoxybenzoate moieties contribute to the overall binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(Diethylamino)propyl 2-hydroxybenzoate;hydrochloride
- 3-(Diethylamino)propyl 4-methoxybenzoate;hydrochloride
- 3-(Diethylamino)propyl 2-hydroxy-4-methylbenzoate;hydrochloride
Uniqueness
3-(Diethylamino)propyl 2-hydroxy-4-methoxybenzoate;hydrochloride is unique due to the presence of both hydroxy and methoxy groups on the benzoate moiety. This combination enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(diethylamino)propyl 2-hydroxy-4-methoxybenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4.ClH/c1-4-16(5-2)9-6-10-20-15(18)13-8-7-12(19-3)11-14(13)17;/h7-8,11,17H,4-6,9-10H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLZIFDNQNWPQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC(=O)C1=C(C=C(C=C1)OC)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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